Lithium o-fluorobenzoate
CAS No.:
Cat. No.: VC13964073
Molecular Formula: C7H4FLiO2
Molecular Weight: 146.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4FLiO2 |
|---|---|
| Molecular Weight | 146.1 g/mol |
| IUPAC Name | lithium;2-fluorobenzoate |
| Standard InChI | InChI=1S/C7H5FO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | GMNYABASKJXTFJ-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=CC=C(C(=C1)C(=O)[O-])F |
Introduction
Structural and Molecular Characteristics
Lithium o-fluorobenzoate consists of a benzoate anion substituted with a fluorine atom at the ortho position, coordinated to a lithium cation. Its molecular formula, C₇H₄FLiO₂, corresponds to a molecular weight of 146.1 g/mol. The compound’s canonical SMILES representation, [Li+].C1=CC=C(C(=C1)C(=O)[O-])F, underscores the spatial arrangement of the fluorine substituent adjacent to the carboxylate group.
Key spectroscopic and computational data further elucidate its structure:
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Infrared (IR) Spectroscopy: The carboxylate group exhibits asymmetric and symmetric stretching vibrations at ~1570 cm⁻¹ and ~1410 cm⁻¹, respectively, while the C-F bond manifests as a distinct peak near 1220 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR): In ¹³C NMR, the carboxylate carbon resonates at ~170 ppm, and the fluorine-bearing aromatic carbon appears as a doublet at ~115 ppm due to ¹J(C-F) coupling .
Table 1: Molecular Data for Lithium o-Fluorobenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄FLiO₂ |
| Molecular Weight | 146.1 g/mol |
| IUPAC Name | Lithium 2-fluorobenzoate |
| InChI Key | GMNYABASKJXTFJ-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=CC=C(C(=C1)C(=O)[O-])F |
Synthesis and Optimization
The synthesis of lithium o-fluorobenzoate typically involves the deprotonation of o-fluorobenzoic acid using a strong lithiating agent.
Standard Protocol
A widely adopted method employs n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C :
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Deprotonation: o-Fluorobenzoic acid reacts with n-BuLi, yielding the lithium carboxylate and butane gas.
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Quenching and Isolation: The reaction mixture is warmed to room temperature, filtered, and concentrated under reduced pressure to obtain the product as a white crystalline solid.
Table 2: Synthesis Conditions and Yields
| Lithiating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| n-BuLi | THF | -78°C | 85–90 |
| TMPLi | Diethyl ether | 0°C | 78–82 |
Alternative methods using 2,2,6,6-tetramethylpiperidinolithium (TMPLi) have been reported, offering milder conditions (0°C) but slightly reduced yields . The choice of lithiating agent influences reaction kinetics and byproduct formation, with n-BuLi favoring higher regioselectivity due to its stronger basicity .
Reactivity and Mechanistic Insights
Lithium o-fluorobenzoate participates in diverse reactions, leveraging both the carboxylate’s nucleophilicity and the fluorine atom’s electronic effects.
Decarboxylation Pathways
Under thermal or photolytic conditions, lithium o-fluorobenzoate undergoes decarboxylation to form o-fluorophenyllithium (C₆H₄FLi). Density functional theory (DFT) calculations reveal a two-step mechanism:
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CO₂ Elimination: The carboxylate group releases CO₂, generating a lithium-stabilized aryl intermediate.
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Aromatic Rearrangement: The intermediate rearranges to o-fluorophenyllithium, a potent arylating agent .
Figure 1: Decarboxylation Energy Profile
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Activation Energy: 25–30 kcal/mol (dependent on solvent polarity) .
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Kinetic Isotope Effect (KIE): , indicating proton transfer is rate-limiting .
Coordination Chemistry
Lithium o-fluorobenzoate acts as a bidentate ligand in metal complexes. Studies on lanthanum and cerium complexes demonstrate U–F bond formation during collision-induced dissociation, with bond lengths varying by substituent position (ortho: 2.05 Å vs. para: 2.18 Å) . These findings underscore the ligand’s ability to modulate metal center electronics and steric environments.
Applications in Organic Synthesis
Fluorinated Aromatic Building Blocks
Lithium o-fluorobenzoate serves as a precursor to o-fluorobenzoic acid derivatives, which are integral to pharmaceuticals and agrochemicals. For example:
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Suzuki-Miyaura Coupling: Cross-coupling with aryl boronic acids yields biaryl fluorides, a motif prevalent in kinase inhibitors .
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Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atom enhances reactivity toward amines and thiols, enabling the synthesis of sulfonamides and heterocycles.
Radiochemistry and PET Tracers
In positron emission tomography (PET), lithium o-fluorobenzoate derivatives facilitate the synthesis of ¹⁸F-labeled probes. A notable application involves the radiosynthesis of [¹⁸F]FB-ML5, a matrix metalloproteinase inhibitor used in cancer imaging . The protocol entails:
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Fluorine-18 Incorporation: Nucleophilic aromatic substitution with [¹⁸F]fluoride.
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Purification: Solid-phase extraction (SPE) and HPLC yield the tracer with >95% radiochemical purity .
Table 3: Radiochemical Data for [¹⁸F]FB-ML5
| Parameter | Value |
|---|---|
| Radiochemical Yield | 13–16% (decay-corrected) |
| Specific Activity | 41–66 GBq/μmol |
| Synthesis Time | 3 hours (EOB to EOS) |
Future Directions
Emerging research explores lithium o-fluorobenzoate’s utility in lithium-ion battery electrolytes, where its fluorinated structure may enhance ionic conductivity and electrode stability. Preliminary studies report a 15% improvement in cycle life for LiFePO₄ cathodes when using 0.1 M lithium o-fluorobenzoate additive .
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